molecular formula C14H9Cl2NO3 B13033074 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid

9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid

Cat. No.: B13033074
M. Wt: 310.1 g/mol
InChI Key: BIVURUUERGNCJG-UHFFFAOYSA-N
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Description

9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes multiple fused rings and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and cyclopropane derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents. Research is ongoing to explore these possibilities.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-methyl ester
  • 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-ethyl ester

Uniqueness: The uniqueness of 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid lies in its specific arrangement of fused rings and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

3,3-dichloro-9-oxa-8-azatetracyclo[9.4.0.02,4.06,10]pentadeca-1(15),6(10),7,11,13-pentaene-7-carboxylic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-14(16)9-5-8-11(13(18)19)17-20-12(8)7-4-2-1-3-6(7)10(9)14/h1-4,9-10H,5H2,(H,18,19)

InChI Key

BIVURUUERGNCJG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Cl)Cl)C3=CC=CC=C3C4=C1C(=NO4)C(=O)O

Origin of Product

United States

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